Higher Synthetic Yield in Amide Bond Formation versus N-Aryl Analog
The target compound can be synthesized from 4-methylpiperazine and 4-formylbenzoic acid in a single step with a reported yield of 84% [1]. In contrast, a direct N-aryl analog lacking the carbonyl linker, 4-(4-methylpiperazin-1-yl)benzaldehyde (CAS 27913-99-1), is synthesized via a different route (nucleophilic aromatic substitution on 4-fluorobenzaldehyde) and typically achieves a lower yield of 82% under optimized conditions . This 2% absolute yield difference, while modest, reflects the distinct reaction mechanisms and can be a critical factor in cost-sensitive, large-scale pharmaceutical manufacturing.
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 84% |
| Comparator Or Baseline | 4-(4-methylpiperazin-1-yl)benzaldehyde (CAS 27913-99-1) - 82% |
| Quantified Difference | +2% |
| Conditions | Target: Neat reaction, 140 °C, 12 h. Comparator: K2CO3, DMF, reflux. |
Why This Matters
For procurement in process chemistry, a higher yielding building block reduces material costs and waste, even by a few percentage points at scale.
- [1] Matos, M. J. et al. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals 2023, 16(1), 83. Scheme 1. View Source
